2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
Description
2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a heterocyclic compound that contains both a triazole and a piperidine ring
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-[2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C12H22N4/c1-3-11-14-12(16(2)15-11)8-7-10-6-4-5-9-13-10/h10,13H,3-9H2,1-2H3 |
InChI Key |
IPGKGRJKBHGBAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CCC2CCCCN2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the formation of the triazole ring followed by the attachment of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the triazole ring can be synthesized using a cyclization reaction involving an amido-nitrile precursor . The reaction conditions often include the use of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis can reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound with similar chemical properties.
2-Ethyl-4-methylimidazole: Another heterocyclic compound with a similar structure but different functional groups.
3-Nitro-1H-1,2,4-triazole: A triazole derivative with different substituents and reactivity.
Uniqueness
2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to the combination of the triazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
2-(2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine is a compound that belongs to the class of triazole derivatives. This class is known for its diverse biological activities, including antimicrobial, antifungal, and antiviral properties. The following sections will detail the biological activity of this compound, supported by research findings and relevant data.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄
- Molecular Weight : 226.31 g/mol
The structural formula includes a piperidine ring and a 1,2,4-triazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In particular, compounds containing the 1,2,4-triazole ring have been shown to possess antibacterial and antifungal activities. For instance:
- Antibacterial Activity : A study demonstrated that triazole derivatives exhibited activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for effective compounds .
- Antifungal Activity : Triazole compounds are also noted for their antifungal properties. Research has shown that certain triazole derivatives can inhibit the growth of fungi like Candida albicans with IC50 values in the low micromolar range .
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 - 32 |
| Antifungal | Candida albicans | Low µM |
The mechanism through which triazole derivatives exert their effects often involves inhibition of key enzymes or pathways in microbial cells. For example, they may inhibit the synthesis of ergosterol in fungal cell membranes or interfere with bacterial cell wall synthesis.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various triazole derivatives, including this compound, the compound demonstrated notable antibacterial activity against resistant strains of bacteria. The study concluded that modifications in the triazole structure significantly influenced antimicrobial potency.
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of triazole derivatives on cancer cell lines. The results indicated that certain structural modifications led to increased cytotoxicity against human cancer cells while maintaining low toxicity towards normal cells. This suggests potential applications in cancer therapy.
Research Findings
Recent studies have highlighted the importance of substituents on the triazole ring in determining biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine, and how can purity be optimized?
- Methodology :
- Multi-step synthesis : Begin with piperidine derivatives (e.g., 2-ethylpiperidine) and functionalize via nucleophilic substitution or coupling reactions. Use triazole precursors (e.g., 3-ethyl-1-methyl-1H-1,2,4-triazole) for cyclization. Evidence from piperidine-based syntheses suggests alkylation or amidation steps using catalysts like Pd/C or DCC .
- Purity optimization : Employ column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (solvent: ethanol or acetonitrile). Monitor via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Q. How can analytical techniques distinguish structural isomers or confirm the regiochemistry of the triazole moiety?
- Methodology :
- NMR spectroscopy : Compare and NMR shifts for triazole protons (e.g., 1H-1,2,4-triazole protons resonate at δ 7.8–8.2 ppm) and piperidine CH groups (δ 1.4–2.6 ppm). NOESY can confirm spatial proximity between ethyl and methyl substituents .
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry, as seen in piperidine-triazole hybrids (e.g., P21/n space group, chair conformation of piperidine) .
Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., piperidine derivatives typically degrade at 150–200°C) .
Advanced Research Questions
Q. What mechanistic insights explain the antimicrobial activity of this compound against Gram-negative bacteria?
- Methodology :
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to quantify disruption of bacterial membranes. Compare with control triazole derivatives .
- Enzyme inhibition studies : Test inhibition of bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays (NADPH oxidation at 340 nm) .
Q. How do substituents on the triazole ring (e.g., ethyl vs. methyl) influence binding affinity to neuronal receptors?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with GABA receptors (PDB ID: 6HUP). Compare binding energies of analogs .
- Radioligand displacement assays : Assess competition with -muscimol for GABA receptor binding in rat brain homogenates .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cancer cell lines?
- Methodology :
- Dose-response profiling : Test the compound on panels like NCI-60 using MTT assays. Normalize data to cell doubling times and apoptosis markers (e.g., caspase-3 activation) .
- Pathway analysis : Use RNA-seq to identify differential regulation of NF-κB, PI3K/AKT, or STAT-3 pathways in responsive vs. resistant lines .
Q. Can computational models predict the compound’s metabolic fate and potential toxic metabolites?
- Methodology :
- In silico metabolism : Use software like ADMET Predictor or MetaSite to simulate Phase I/II metabolism. Prioritize metabolites for LC-MS/MS validation (e.g., hydroxylation at the piperidine ring) .
- CYP450 inhibition assays : Test inhibition of CYP3A4 and CYP2D6 using fluorogenic substrates in human liver microsomes .
Methodological Challenges and Data Interpretation
Q. How to address discrepancies in crystallographic data vs. solution-phase conformational analysis?
- Approach :
- Compare X-ray structures (e.g., chair vs. boat conformations of piperidine) with -NMR coupling constants (e.g., Hz for axial-equatorial protons) .
- Perform variable-temperature NMR to detect conformational flexibility .
Q. What experimental controls are critical when evaluating synergistic effects with existing chemotherapeutics?
- Approach :
- Use Chou-Talalay combination index (CI) analysis. Include controls for solvent (e.g., DMSO) and check for autofluorescence in high-throughput screens .
- Validate synergy in 3D spheroid models to mimic tumor microenvironments .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
